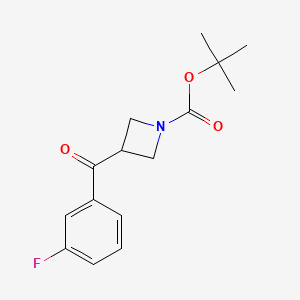
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H18FNO3 and a molecular weight of 279.31 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of the fluorobenzoyl group adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with 3-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for larger scales, ensuring higher yields and purity.
Chemical Reactions Analysis
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Scientific Research Applications
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The azetidine ring provides a rigid structure that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate: This compound has a fluoromethyl group instead of a fluorobenzoyl group, leading to different reactivity and applications.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: The hydroxymethyl group provides different chemical properties, making it useful in different types of reactions.
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: The presence of a bromomethyl group allows for different substitution reactions compared to the fluorobenzoyl group.
These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions and applications in various fields.
Properties
Molecular Formula |
C15H18FNO3 |
|---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
tert-butyl 3-(3-fluorobenzoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18FNO3/c1-15(2,3)20-14(19)17-8-11(9-17)13(18)10-5-4-6-12(16)7-10/h4-7,11H,8-9H2,1-3H3 |
InChI Key |
DRBRIMOMCBLUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















